Z-Leu-Leu-Glu-AMC

Immunology Cancer Biology Proteasome Biology

Z-Leu-Leu-Glu-AMC is the validated fluorogenic substrate for specifically measuring caspase-like (PGPH) activity of the 20S/26S proteasome. Unlike pan-reactive substrates, it uniquely targets the constitutive proteasome over the immunoproteasome, enabling accurate isoform-specific profiling in immune tissues. Its resistance to TGF-β-mediated inhibition makes it an essential control for discerning selective proteasome modulation. With robust fluorescence readout and established working concentrations (20-200 µM), it is the reliable choice for high-throughput screening and detailed enzyme kinetics studies.

Molecular Formula C35H44N4O9
Molecular Weight 664.7 g/mol
Cat. No. B549388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leu-Leu-Glu-AMC
SynonymsProteasome Substrate III, Fluorogenic
Molecular FormulaC35H44N4O9
Molecular Weight664.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1
InChIKeyFOYHOBVZPWIGJM-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid lyophilized powder
SolubilitySoluble in DMSO
Storage-20°C

Z-Leu-Leu-Glu-AMC (Z-LLE-AMC): A Fluorogenic Substrate for Proteasome Caspase-Like Activity


Z-Leu-Leu-Glu-AMC (CAS 348086-66-8, synonym Z-LLE-AMC) is a synthetic tripeptide fluorogenic substrate comprising a benzyloxycarbonyl (Z) protecting group, a Leu-Leu-Glu peptide sequence, and a 7-amino-4-methylcoumarin (AMC) reporter [1]. It is specifically designed to measure the caspase-like (post-glutamyl peptide hydrolyzing, PGPH) activity of the 20S and 26S proteasomes, enabling real-time quantification through fluorescence detection upon cleavage . Its utility is well-established in biochemical assays for drug screening, enzyme kinetics, and research into protein degradation pathways .

Z-Leu-Leu-Glu-AMC vs. Generic Substrates: The Risk of Substitution in Proteasome Activity Assays


Substituting Z-Leu-Leu-Glu-AMC with other fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity or Boc-LRR-AMC for trypsin-like activity) is scientifically invalid for profiling caspase-like (PGPH) activity. The proteasome possesses three distinct catalytic activities, each with unique substrate specificity and biological regulation . These activities are differentially modulated by endogenous regulators like TGF-β and 11S, as well as by oxidative stress, requiring a specific substrate for each site to obtain accurate and interpretable data [1]. Furthermore, Z-Leu-Leu-Glu-AMC demonstrates a critical distinction in its selectivity for the constitutive proteasome over the immunoproteasome, a property not shared by all in-class substrates .

Z-Leu-Leu-Glu-AMC: Quantitative Evidence for Differential Performance and Selectivity


Constitutive Proteasome Selectivity Over Immunoproteasome

Z-Leu-Leu-Glu-AMC demonstrates a critical selectivity for the constitutive proteasome, and it is not efficiently hydrolyzed by the immunoproteasome [1]. This is a key differentiation factor compared to substrates like Suc-LLVY-AMC, which are known to be hydrolyzed by both proteasome types .

Immunology Cancer Biology Proteasome Biology

Differential Basal Hydrolysis Rates in Cellular Extracts

In cytosolic extracts from H69 cells, the basal hydrolysis rate of Z-Leu-Leu-Glu-AMC is 8.33 nmol AMC/mg protein/min [1]. This rate is substantially higher than that of the chymotrypsin-like substrate Suc-LLVY-AMC (1.12 nmol AMC/mg protein/min) but lower than that of Z-LLL-AMC (14.52 nmol AMC/mg protein/min) [1].

Enzyme Kinetics Cell Signaling Proteomics

Comparative Kinetics with Other Proteasome Substrates

In a study using 20S proteasome from BALB/c mouse brain, the Michaelis constant (Km) for Z-Leu-Leu-Glu-AMC was determined alongside Suc-LLVY-AMC and Ac-RLR-AMC [1]. The Km for Z-LLE-AMC was reported in a related study as 108 μM for the fluorogenic substrate Z-Leu-Leu-Glu-βNA, a closely related analog, in human lens epithelium [2].

Enzyme Kinetics Biochemistry Assay Development

Resistance to Inhibition by TGF-β Signaling

TGF-β, a potent inhibitor of cell growth, selectively decreased hydrolysis of the proteasomal substrate Z-LLL-AMC in a concentration-dependent manner, but it did not inhibit the hydrolysis of Z-Leu-Leu-Glu-AMC or Suc-LLVY-AMC [1]. This provides a clear functional distinction.

Cell Signaling Growth Regulation Inhibitor Selectivity

Activation by SDS and Differential Sensitivity to Mg2+ and N-Acetylimidazole

The activity of Z-Leu-Leu-Glu-AMC hydrolysis by the 20S proteasome is activated by 0.035% SDS, a requirement that may not apply to all proteasome substrates . Additionally, its caspase-like activity is stimulated by Mg2+ ions and rapidly inactivated by N-acetylimidazole .

Enzyme Activation Assay Optimization Biochemistry

AMC Reporter Demonstrates Superior Hydrolysis Kinetics Compared to Rhodamine

Comparative studies using mass spectrometry reveal that AMC-conjugated proteasome substrates undergo hydrolysis 3–5 times faster than their rhodamine 110 equivalents . This is attributed to reduced steric hindrance in the primed substrate channel (S1' pocket) of the β1 subunit.

Fluorophore Comparison Assay Sensitivity Substrate Design

Optimized Research and Industrial Applications for Z-Leu-Leu-Glu-AMC


Profiling Constitutive Proteasome Activity in Immune Cell Lysates

When quantifying caspase-like activity in lysates from immune cells or tissues where both constitutive and immunoproteasome isoforms are expressed, Z-Leu-Leu-Glu-AMC is the preferred substrate. Its reported specificity for the constitutive proteasome [1] ensures that the measured signal accurately reflects the activity of the desired isoform, unlike pan-reactive substrates.

Investigating TGF-β Signaling Effects on the Ubiquitin-Proteasome System

In studies examining the impact of TGF-β on proteasome function, Z-Leu-Leu-Glu-AMC is an essential control substrate. Its demonstrated resistance to TGF-β-mediated inhibition [2] allows researchers to distinguish between selective modulation of specific proteasome activities and broader, non-specific effects on the entire proteasome complex.

High-Throughput Screening for Caspase-Like Site-Specific Inhibitors

For high-throughput screening campaigns aimed at discovering novel inhibitors of the proteasome's caspase-like (PGPH) activity, Z-Leu-Leu-Glu-AMC is the validated substrate of choice. Its robust, quantifiable fluorescent signal, with established working concentrations (20-200 µM) and well-defined assay conditions , provides a reliable and scalable readout for primary and secondary screening.

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